5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a thiadiazole moiety, a chlorine atom, and a carboxamide group. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed via condensation reactions involving suitable starting materials.
Substitution Reactions: Introduction of the chlorine atom and the carboxamide group through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.
Amidation: Formation of amide bonds through reactions with amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Explored for its potential antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry
Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfanyl-4-pyrimidinecarboxamide: Similar structure but lacks the thiadiazole ring.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the thiadiazole ring and the chlorine atom in 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5OS2/c1-4-14-15-9(18-4)13-7(16)6-5(10)3-11-8(12-6)17-2/h3H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZJNGQTARKLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.